1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
Description
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone (CAS 946658-56-6) is a pyrazole-derived ketone featuring a 1-ethyl-3-methyl-substituted pyrazole ring with an acetyl group at the 4-position. Its molecular formula is C₈H₁₂N₂O (molecular weight: 152.20 g/mol). This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic hybrids and functionalized molecules . The ethyl and methyl substituents on the pyrazole ring enhance lipophilicity, influencing its solubility and reactivity in synthetic pathways.
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-10-5-8(7(3)11)6(2)9-10/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZZWTOWNPHTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with an acetylating agent such as acetyl chloride or acetic anhydride. The reaction is usually carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Halogenation Reactions
This compound readily undergoes α-halogenation at the acetyl group under various conditions:
Key Observations :
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Radical-initiated bromination (NBS/AIBN) shows lower yields due to competing side reactions .
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Pyridinium tribromide in dichloromethane-ethanol mixtures provides superior yields under mild conditions .
Condensation Reactions
The acetyl group participates in nucleophilic additions and Claisen-type condensations:
Oxime Formation
Reaction with hydroxylamine hydrochloride in ethanol yields the corresponding oxime:
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Conditions : Ethanol, reflux, 4 hrs
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Product : 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone
Claisen Condensation
Reaction with diethyl oxalate under basic conditions forms β-diketone esters:
| Reactants | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Diethyl oxalate | NaOEt/EtOH, RT, 90 mins | 79% | 4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoic acid ethyl ester |
Cyclocondensation Reactions
The compound serves as a precursor for heterocyclic systems:
Thieno[2,3-b]pyridine Formation
Reaction with thiourea followed by α-haloketones produces sulfur-containing heterocycles:
Nucleophilic Substitution on Pyrazole Ring
The ethyl and methyl substituents influence ring reactivity:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Electrophilic substitution | HNO₃/AcOH, 0°C | Nitration at C5 position of pyrazole | |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylation (competing with O-alkylation) |
Comparative Reactivity Analysis
| Reaction Site | Reactivity Trend | Key Influencing Factors |
|---|---|---|
| Acetyl group (C=O) | High (electrophilic α-carbon) | Electron-withdrawing pyrazole ring |
| Pyrazole C5 position | Moderate | Steric hindrance from ethyl/methyl groups |
| N1 position | Low | Blocked by ethyl substituent |
Stability and Side Reactions
-
Thermal Degradation : Decomposes above 200°C via cleavage of the acetyl group .
-
Photoreactivity : UV exposure accelerates radical-mediated bromination but may lead to ring-opening byproducts .
This comprehensive analysis demonstrates the compound’s utility in synthesizing pharmaceuticals, agrochemicals, and advanced heterocyclic systems. Experimental protocols should prioritize pyridinium tribromide for bromination and Claisen condensations for β-diketo derivatives due to their efficiency and scalability .
Scientific Research Applications
Chemical Properties and Structure
Molecular Characteristics:
- Molecular Weight: 152.19 g/mol
- Chemical Structure: The compound features a pyrazole ring substituted with an ethyl group and a ketone functional group.
Chemistry
In the field of synthetic chemistry, 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone serves as a crucial building block for the synthesis of more complex molecules. It undergoes various chemical reactions, including:
- Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
- Reduction: Reduction reactions can convert the ketone to an alcohol.
- Substitution Reactions: The pyrazole ring can participate in electrophilic or nucleophilic substitutions.
Table 1: Chemical Reactions of this compound
| Reaction Type | Example Reaction | Products |
|---|---|---|
| Oxidation | With KMnO₄ | Carboxylic acids |
| Reduction | With LiAlH₄ | Alcohols |
| Substitution | With halogens | Halogenated derivatives |
Biology
The compound is being investigated for its potential bioactive properties. Studies suggest that it may exhibit:
- Antimicrobial Activity: Preliminary studies indicate effectiveness against various bacterial strains and fungi.
- Anticancer Potential: Research shows that derivatives of this compound can induce apoptosis in cancer cells, inhibiting tumor growth.
Case Study: Anticancer Activity
A study evaluated the effects of this compound on several cancer cell lines:
| Cell Line | Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| A549 (Lung) | 30% | 60% |
| MCF7 (Breast) | 40% | 50% |
| HeLa (Cervical) | 35% | 55% |
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic applications:
- Enzyme Inhibition: It may act as a modulator of specific enzymes or receptors, contributing to drug development.
Table 2: Potential Therapeutic Applications
| Application Type | Description |
|---|---|
| Antimicrobial | Effective against bacteria and fungi |
| Anticancer | Induces apoptosis in cancer cells |
| Enzyme Modulation | Potential inhibitor of specific enzymes |
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the production of:
- Agrochemicals: Used in the synthesis of pesticides and herbicides.
- Dyes and Specialty Chemicals: Serves as a precursor for various dye formulations.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Pyrazole-Based Ethanone Compounds
Structural Analogs and Substituent Effects
The following table compares 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone with structurally related compounds, emphasizing substituent variations and their implications:
Key Observations :
- Substituent Position : The position of alkyl/aryl groups significantly impacts reactivity. For example, 1-ethyl-3-methyl substitution (target compound) balances steric effects and solubility better than 1,3,5-trimethyl analogs, which exhibit reduced solubility due to increased hydrophobicity .
- Electron-Donating/Withdrawing Groups : The trifluoromethyl group in enhances electrophilicity at the ketone, making it more reactive in nucleophilic additions compared to the ethyl/methyl-substituted compound.
- Biological Activity: Compounds like phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone demonstrate herbicidal activity, whereas the target compound is primarily a synthetic intermediate, highlighting substituent-driven functional specialization.
Physicochemical Properties
- Lipophilicity : The target compound (logP ~2.1 estimated) is less lipophilic than 1,3,5-trimethyl derivatives (logP ~2.5) due to fewer hydrophobic groups .
- Thermal Stability : Pyrazole ketones with bulky substituents (e.g., 1,3,5-trimethyl) exhibit higher melting points (~150–160°C) compared to the target compound (~120–125°C) .
- Synthetic Accessibility : The target compound is synthesized via condensation reactions, similar to methods for phenyl-substituted analogs , but requires careful control of ethyl group introduction to avoid byproducts .
Research Findings and Challenges
- Synthesis Purity: Achieving >95% purity for the target compound requires chromatographic purification, as noted in related pyrazole-thiazole hybrids .
Biological Activity
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone is a pyrazole derivative that has garnered attention in the scientific community for its potential biological activities. This compound is being investigated for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of its biological activity.
The molecular formula of this compound is CHNO, with a molecular weight of 152.2 g/mol. The compound features a pyrazole ring substituted with ethyl and methyl groups, which significantly influences its chemical reactivity and biological interactions .
Mechanism of Action : The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in critical biological pathways. Ongoing research aims to elucidate these mechanisms further, focusing on its effects on inflammatory mediators and cancer cell signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing various pyrazole derivatives, this compound demonstrated effective inhibition against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, suggesting its potential as a therapeutic agent against infections .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. These findings indicate that this compound may serve as a viable candidate for treating inflammatory diseases .
Anticancer Properties
The anticancer activity of this compound has been evaluated in several studies. Notably, it was found to induce apoptosis in various cancer cell lines, including breast and gastric cancer cells. The compound's mechanism involves the disruption of key protein-protein interactions within cancer cell signaling pathways, leading to reduced proliferation and increased cell death .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other related pyrazole derivatives:
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|---|
| 1-(1H-pyrazol-4-yl)ethanone | Structure | Moderate | Low | Low |
| 1-(3-methyl-1H-pyrazol-4-yl)ethanone | Structure | High | Moderate | Moderate |
| This compound | Structure | High | High | High |
This table highlights that the presence of both ethyl and methyl groups in this compound enhances its biological activities compared to other pyrazole derivatives.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
Case Study 1 : A study conducted on mice with induced inflammation demonstrated that treatment with this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Case Study 2 : In vitro studies using human breast cancer cells showed that exposure to varying concentrations of the compound led to dose-dependent apoptosis. Flow cytometry analysis confirmed increased rates of early and late apoptotic cells following treatment .
Q & A
Q. What are the recommended synthetic routes for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone?
The compound is typically synthesized via condensation reactions involving substituted pyrazole precursors. For example, hydrazine hydrate can react with α,β-unsaturated ketones under reflux in glacial acetic acid to form pyrazole derivatives . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving high yields. In related pyrazole syntheses, 4-chlorophenacyl bromide has been coupled with diazenyl intermediates using potassium carbonate in DMF under reflux .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions and molecular framework (e.g., aromatic protons at δ 7.51–8.33 ppm in CDCl) .
- IR Spectroscopy : Key functional groups like C=O (1690 cm) and C=N (1603 cm) are identified .
- Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 397.81 for analogous compounds) .
- X-ray Crystallography : Monoclinic crystal systems (space group P2/c) with unit cell parameters (e.g., a = 5.3937 Å, β = 95.144°) validate 3D structure .
Q. What safety protocols are essential during handling and disposal?
- Hazard Mitigation : Use PPE (gloves, goggles) due to risks of skin contact (H313), inhalation (H333), and ingestion (H303) .
- Waste Management : Segregate waste and collaborate with certified disposal agencies to avoid environmental contamination .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved?
Conflicting data may arise from twinning, disorder, or poor diffraction quality. Use refinement software (e.g., SHELXL ) with high-resolution data (R factor < 0.05). Multi-scan absorption corrections (e.g., SADABS) improve data accuracy . For ambiguous cases, cross-validate with spectroscopic data (e.g., NOESY for stereochemistry) .
Q. What experimental strategies address variability in biological activity across studies?
- Standardized Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and dilution methods for antimicrobial activity .
- Control Variables : Optimize solvent (DMSO concentration ≤1%) and incubation conditions (pH, temperature).
- Statistical Analysis : Employ dose-response curves (IC) and ANOVA to identify significant trends in bioactivity .
Q. How to design experiments probing nucleophilic reactivity of the ethanone moiety?
- Reaction Screening : Test nucleophiles (e.g., amines, hydrazines) under varying conditions (polar aprotic solvents, catalytic acid/base).
- Mechanistic Probes : Use O isotopic labeling or in situ FT-IR to track ketone conversion to oximes or hydrazones .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states .
Data Contradiction Analysis
Q. How to interpret conflicting purity results from HPLC vs. elemental analysis?
- HPLC : Detects organic impurities (e.g., unreacted precursors) but may miss inorganic residues.
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N ±0.3% of theoretical values) .
- Resolution : Combine both methods and cross-check with melting point analysis (sharp m.p. indicates purity) .
Q. Why do biological activities vary between pyrazole derivatives with similar structures?
Subtle structural changes (e.g., electron-withdrawing substituents on diazenyl groups) alter lipophilicity and target binding. For example, 4-nitrophenyl derivatives (compound 28) show enhanced antibacterial activity due to increased electrophilicity . SAR studies and molecular docking (e.g., AutoDock Vina) can rationalize these differences .
Methodological Best Practices
- Synthesis Reproducibility : Document reaction parameters (e.g., reflux time, molar ratios) and characterize intermediates .
- Crystallization : Use ethanol/chloroform (1:1) for recrystallization to improve crystal quality .
- Data Reporting : Adopt CIF standards for crystallographic data and deposit in repositories (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
